molecular formula C19H20N2O4 B12493577 N-(4-methoxybenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(4-methoxybenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12493577
M. Wt: 340.4 g/mol
InChI Key: LBJZSIXXKJMZMK-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzoxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide
  • 4-methoxybenzylamine derivatives
  • Benzoxazinone analogs

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C19H20N2O4/c1-13-3-8-16-17(9-13)25-12-19(23)21(16)11-18(22)20-10-14-4-6-15(24-2)7-5-14/h3-9H,10-12H2,1-2H3,(H,20,22)

InChI Key

LBJZSIXXKJMZMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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